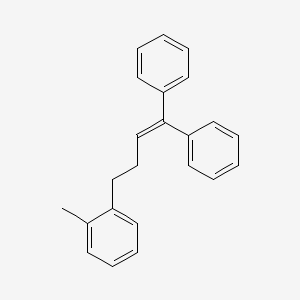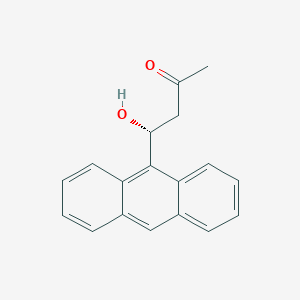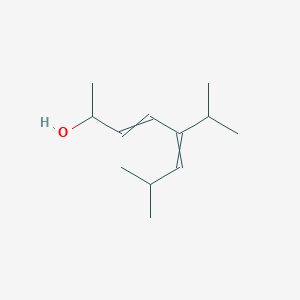
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol is a chemical compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an active ingredient in pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares structural similarities with 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol but differs in its specific functional groups and overall molecular configuration.
Other Terpenoids: Compounds such as limonene and myrcene also share structural features with this compound, highlighting the diversity and complexity of this class of chemicals.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
919516-34-0 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
7-methyl-5-propan-2-ylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h6-11,13H,1-5H3 |
Clave InChI |
MQJZRTSPXURGGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(C=CC(C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)

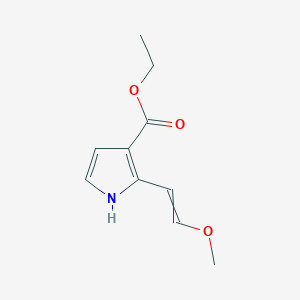
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
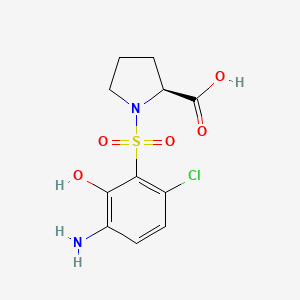

![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
